molecular formula C21H24ClN3O3S2 B3018521 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 896675-85-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B3018521
CAS No.: 896675-85-7
M. Wt: 466.01
InChI Key: HCVLOIQUFDGYEY-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide” typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base like pyridine.

    Amide Bond Formation: The final step involves the coupling of the sulfonamide derivative with 4-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the benzothiazole ring.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly for diseases where benzothiazole derivatives have shown efficacy.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of “N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.

Uniqueness

“N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide” is unique due to the combination of the benzothiazole ring and the sulfonamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)16-9-7-15(8-10-16)20(26)24-21-23-18-14(3)6-11-17(22)19(18)29-21/h6-11H,4-5,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVLOIQUFDGYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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